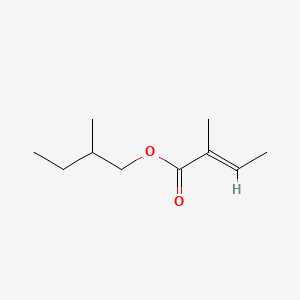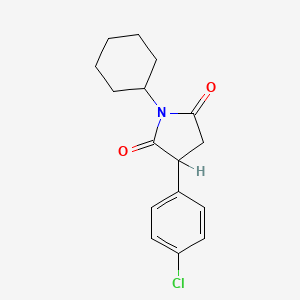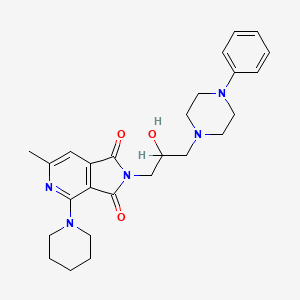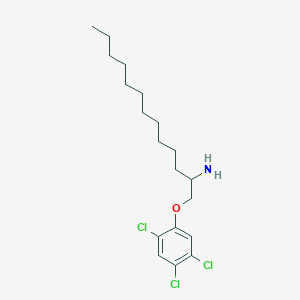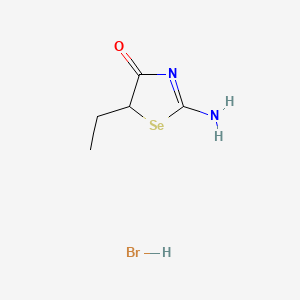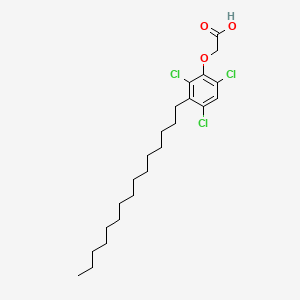
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is a synthetic organic compound with the molecular formula C22H35Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a trichloro-3-pentadecylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- typically involves the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetic acid under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .
化学反応の分析
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids
科学的研究の応用
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with metabolic processes, leading to cell death. It targets specific molecular pathways, including those involved in oxidative stress and apoptosis .
類似化合物との比較
Similar Compounds
- 2-(3-pentadecylphenoxy)acetic acid
- 2,4,5-Trichlorophenoxyacetic acid
- Trichloroacetic acid
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is unique due to its specific substitution pattern and the presence of a long alkyl chain.
特性
CAS番号 |
117554-42-4 |
|---|---|
分子式 |
C23H35Cl3O3 |
分子量 |
465.9 g/mol |
IUPAC名 |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H35Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)29-17-21(27)28/h16H,2-15,17H2,1H3,(H,27,28) |
InChIキー |
VJRLDNJOVXXSPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


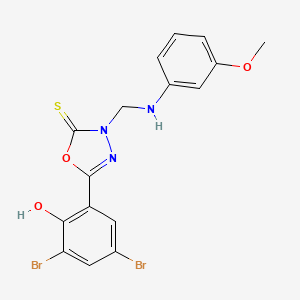
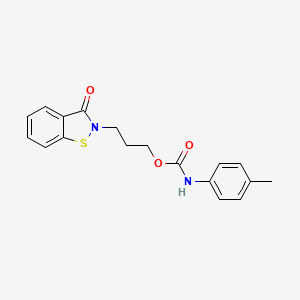
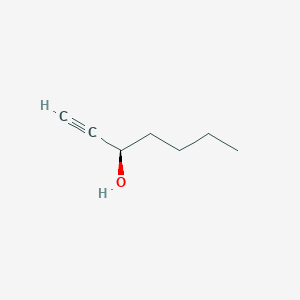
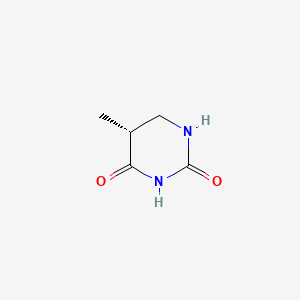
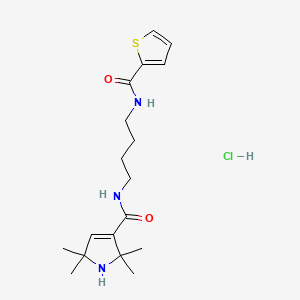
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
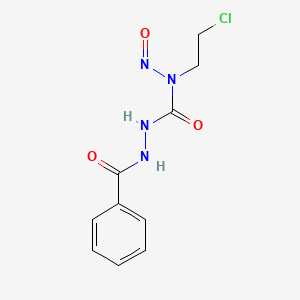
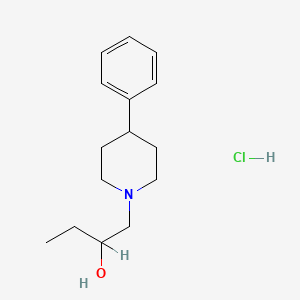
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
